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Introduction
The Sharpless asymmetric aminohydroxylation (AA) is a powerful method for the

stereoselective synthesis of vicinal amino alcohols from alkenes. This reaction utilizes a

catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high

enantioselectivity. The products, 1,2-amino alcohols, are crucial building blocks in the synthesis

of numerous natural products, pharmaceuticals, and chiral auxiliaries.[1][2][3] This protocol

provides a detailed overview of the reaction, including its mechanism, substrate scope, and

experimental procedures.

The Sharpless AA reaction offers a direct route to chiral amino alcohols with predictable

stereochemistry based on the choice of the chiral ligand.[3] The reaction is known for its syn-

selective nature, meaning the amino and hydroxyl groups are added to the same face of the

double bond.[4] Various nitrogen sources can be employed, including sulfonamides,

carbamates, and amides, allowing for the introduction of different protecting groups on the

resulting amine.[1]
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The catalytic cycle of the Sharpless asymmetric aminohydroxylation is believed to proceed

through a [3+2] cycloaddition mechanism. The key steps are as follows:

Formation of the Osmium(VIII)-Imido Complex: The osmium tetroxide catalyst reacts with the

nitrogen source in the presence of the chiral ligand to form a chiral osmium(VIII)-imido

complex.

Asymmetric Cycloaddition: The alkene coordinates to the chiral osmium complex and

undergoes a [3+2] cycloaddition to form an osmaazaglycolate intermediate. The facial

selectivity of this step is controlled by the chiral ligand.

Hydrolysis: The osmaazaglycolate is hydrolyzed to release the desired vicinal amino alcohol

product.

Reoxidation: The resulting Osmium(VI) species is reoxidized to Osmium(VIII) by a

stoichiometric oxidant, thus regenerating the active catalyst for the next cycle.

Data Presentation
The following tables summarize the typical performance of the Sharpless asymmetric

aminohydroxylation with various substrates, ligands, and nitrogen sources.

Table 1: Asymmetric Aminohydroxylation of Styrene Derivatives

Substrate Ligand
Nitrogen
Source

Yield (%) ee (%) Reference

Styrene (DHQ)₂PHAL CbzN(Na)Cl 94 99 [5]

4-

Chlorostyren

e

(DHQ)₂PHAL CbzN(Na)Cl 92 98 [5]

4-

Methoxystyre

ne

(DHQ)₂PHAL CbzN(Na)Cl 95 99 [5]

Styrene
(DHQD)₂PHA

L
BocN(Na)Cl 85 97 [5]
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Table 2: Asymmetric Aminohydroxylation of Cinnamate Esters

Substrate Ligand
Nitrogen
Source

Major
Regioiso
mer

Yield (%) ee (%)
Referenc
e

Methyl

Cinnamate

(DHQ)₂PH

AL
TsN(Na)Cl β-amino 88 96 [3]

Ethyl

Cinnamate

(DHQD)₂A

QN
TsN(Na)Cl α-amino 85 98 [3]

tert-Butyl

Cinnamate

(DHQ)₂PH

AL
AcNH(Br) β-amino 90 95 [4]

Table 3: Effect of Ligand on Regioselectivity

Substrate Ligand
Major
Regioisomer

Ratio (α-
amino:β-
amino)

Reference

Methyl

Cinnamate
(DHQ)₂PHAL β-amino 1:10 [3]

Methyl

Cinnamate
(DHQ)₂AQN α-amino 15:1 [3]

Ethyl Cinnamate (DHQD)₂PHAL β-amino 1:12 [3]

Ethyl Cinnamate (DHQD)₂AQN α-amino 18:1 [3]

Experimental Protocols
The following are representative experimental protocols for the Sharpless asymmetric

aminohydroxylation.

Protocol 1: Asymmetric Aminohydroxylation of Styrene
using (DHQ)₂PHAL
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Materials:

Styrene

(DHQ)₂PHAL (1,4-bis(9-O-dihydroquininyl)phthalazine)

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

Benzyl N-chloro-N-sodiocarbamate (CbzN(Na)Cl)

tert-Butanol

Water

Sodium bisulfite

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

To a stirred solution of (DHQ)₂PHAL (0.05 mmol) and potassium osmate(VI) dihydrate (0.04

mmol) in a 1:1 mixture of tert-butanol and water (10 mL) at room temperature is added

benzyl N-chloro-N-sodiocarbamate (1.1 mmol).

The resulting mixture is stirred for 5 minutes, after which styrene (1.0 mmol) is added.

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress

by TLC.

Upon completion, the reaction is quenched by the addition of sodium bisulfite (1.5 g).

The mixture is stirred for an additional 30 minutes, and then extracted with ethyl acetate (3 x

20 mL).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the

desired N-Cbz-protected amino alcohol.

Protocol 2: Regioselective Asymmetric
Aminohydroxylation of Ethyl Cinnamate using
(DHQD)₂AQN
Materials:

Ethyl cinnamate

(DHQD)₂AQN (1,4-bis(9-O-dihydroquinidinyl)anthraquinone)

Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)

Chloramine-T trihydrate

n-Propanol

Water

Sodium sulfite

Dichloromethane

Saturated aqueous sodium bicarbonate

Brine

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask, chloramine-T trihydrate (3.0 mmol) is dissolved in a 1:1 mixture of n-

propanol and water (20 mL).
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To this solution, (DHQD)₂AQN (0.02 mmol) and potassium osmate(VI) dihydrate (0.01 mmol)

are added, and the mixture is stirred until homogeneous.

The flask is cooled to 0 °C, and ethyl cinnamate (1.0 mmol) is added.

The reaction is stirred at 0 °C for 18-36 hours.

The reaction is quenched by the addition of sodium sulfite (2.0 g).

The mixture is allowed to warm to room temperature and stirred for 30 minutes.

The aqueous layer is extracted with dichloromethane (3 x 25 mL).

The combined organic layers are washed with saturated aqueous sodium bicarbonate and

brine, then dried over anhydrous magnesium sulfate.

The solvent is removed in vacuo, and the crude product is purified by chromatography to

yield the desired α-amino-β-hydroxy ester.
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Click to download full resolution via product page

Caption: Catalytic cycle of the Sharpless asymmetric aminohydroxylation.
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Caption: General experimental workflow for the Sharpless AA reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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